

Acidity and pKa determination of ammonium trifluoromethanesulfonate

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Compound of Interest

Compound Name: *Ammonium
trifluoromethanesulfonate*

Cat. No.: *B1286459*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa of **ammonium trifluoromethanesulfonate** ($\text{NH}_4\text{CF}_3\text{SO}_3$). It details the underlying chemical principles, presents relevant physicochemical data, and outlines a detailed experimental protocol for pKa determination. This document is intended to serve as a key resource for professionals in research, chemical synthesis, and pharmaceutical development where this compound finds extensive use.

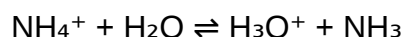
Introduction to Ammonium Trifluoromethanesulfonate

Ammonium trifluoromethanesulfonate, also known as ammonium triflate, is a salt formed from the reaction of a superacid, trifluoromethanesulfonic acid (triflic acid), and a weak base, ammonia.[1] It is a white, crystalline solid that is thermally stable and highly soluble in water.[2] This compound is widely utilized in various industrial and research applications, including as a catalyst in organic synthesis, an electrolyte additive in batteries, and a reagent in the development of fluorinated pharmaceuticals.[1][2] Understanding its acidity and the pKa of its acidic component is crucial for optimizing its use in these applications.

The Chemical Basis of Acidity

The acidity of **ammonium trifluoromethanesulfonate** in an aqueous solution is not determined by the trifluoromethanesulfonate anion (CF_3SO_3^-) but by the ammonium cation (NH_4^+). This is because the triflate anion is the conjugate base of triflic acid, a superacid with a pK_a value estimated to be between -14 and -15.[3][4][5] As the conjugate base of an exceptionally strong acid, the triflate anion is an extremely weak base and does not significantly contribute to the pH of the solution.

Conversely, the ammonium cation (NH_4^+) is the conjugate acid of a weak base, ammonia (NH_3). [6] In solution, the ammonium ion can donate a proton to water, establishing an equilibrium that renders the solution acidic.



The pK_a value associated with this equilibrium dictates the acidic strength of the ammonium ion and, therefore, of the **ammonium trifluoromethanesulfonate** salt in solution.

Quantitative Data: Acidity and Physicochemical Properties

For clarity and comparative analysis, the key acidity constants and physical properties are summarized below.

Table 1: Acidity and pK_a Values of Relevant Species

Species	Formula	pKa Value	Description
Trifluoromethanesulfonic Acid	$\text{CF}_3\text{SO}_3\text{H}$	~ -14 to -15	A superacid, indicating its conjugate base (triflate) is exceptionally weak.[3][4][5]
Ammonium Ion	NH_4^+	~ 9.24	The conjugate acid of ammonia; this value determines the acidity of the salt in solution.[7]

Table 2: Physicochemical Properties of **Ammonium Trifluoromethanesulfonate**

Property	Value
Synonyms	Ammonium triflate[1][8]
CAS Number	38542-94-8[1]
Molecular Formula	$\text{CF}_3\text{SO}_3\text{NH}_4$ [1][8] or $\text{CH}_4\text{F}_3\text{NO}_3\text{S}$ [8]
Molecular Weight	167.11 g/mol [1][8]
Appearance	White powder, crystals, and lumps[1][2]
Melting Point	224 - 226 °C[1][2][9]
Purity	≥ 98% or 99%[1][8]

Logical Framework for Acidity

The formation of **ammonium trifluoromethanesulfonate** and its subsequent behavior in an aqueous solution can be visualized as a straightforward acid-base relationship.

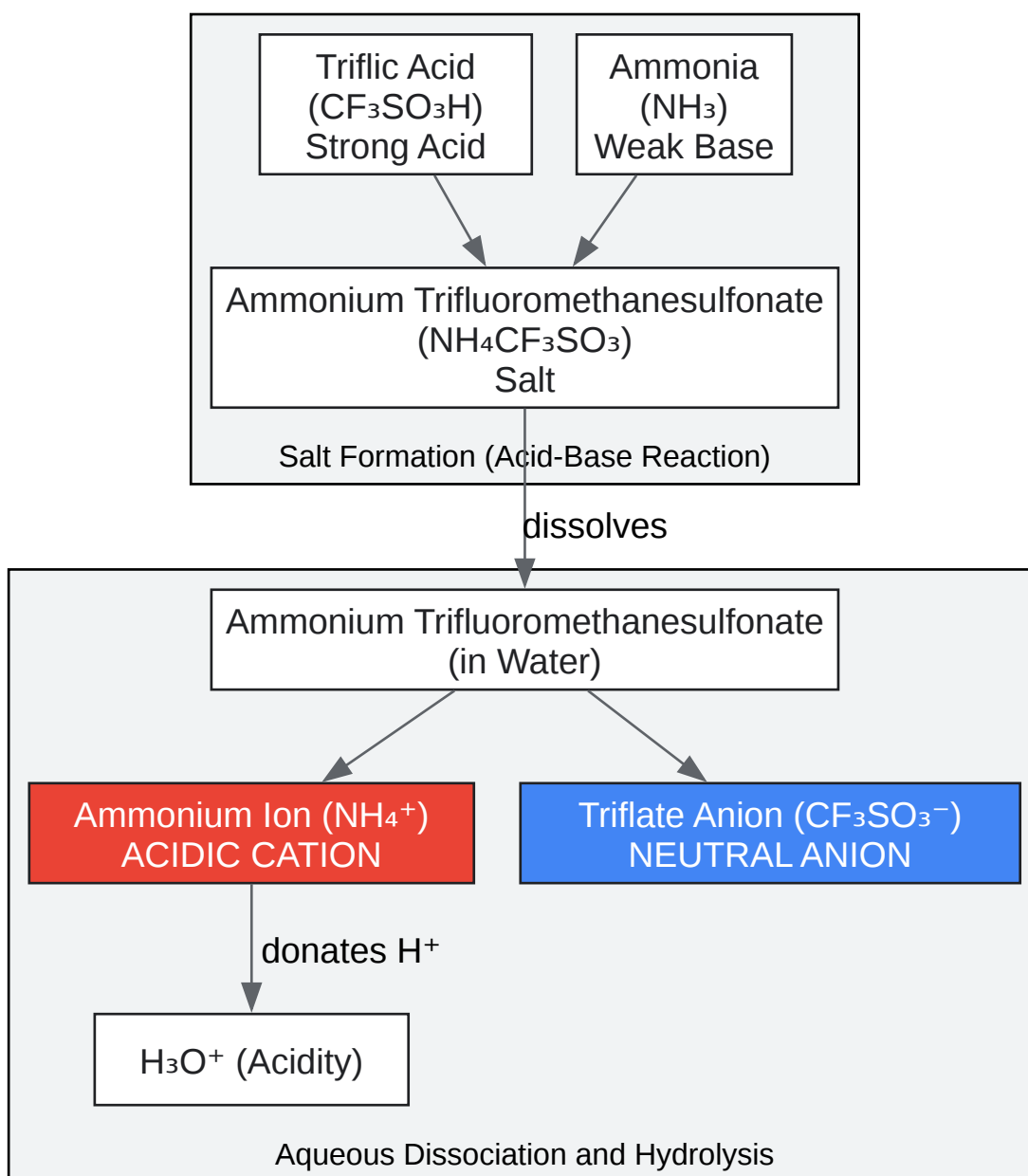


Diagram 1: Formation and Dissociation of Ammonium Trifluoromethanesulfonate

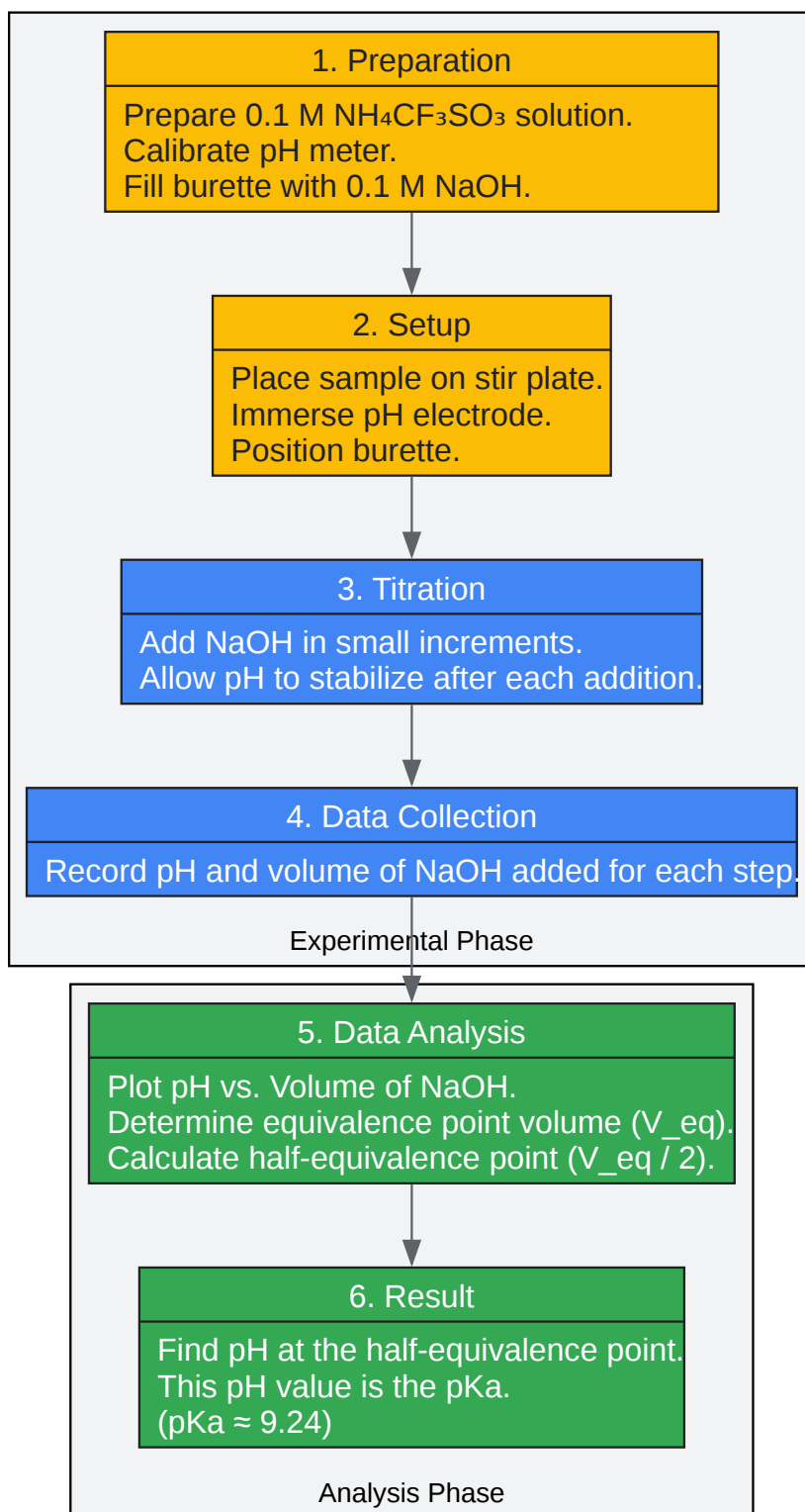


Diagram 2: Workflow for pKa Determination by Potentiometric Titration

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